Pyrido[3,4-d]pyrimidin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrido[3,4-d]pyrimidin-5-ol |
InChI |
InChI=1S/C7H5N3O/c11-7-3-8-2-6-5(7)1-9-4-10-6/h1-4,11H |
InChI Key |
SNOIROXQNNLQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=CC2=NC=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 3,4 D Pyrimidin 5 Ol and Its Derivatives
Established Synthetic Routes to the Pyrido[3,4-d]pyrimidin-5-ol Core
Traditional synthetic approaches to the pyrido[3,4-d]pyrimidine (B3350098) skeleton typically involve the sequential construction of the fused ring system from simpler pyridine (B92270) or pyrimidine (B1678525) precursors.
Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the later stages of the synthetic sequence. For pyridopyrimidines, this can involve the synthesis of a substituted pyridine and a pyrimidine precursor, followed by a final ring-closing reaction.
One such approach involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines. researchgate.net The proposed mechanism involves a rasayanjournal.co.innih.gov-hydrogen shift to form a dihydromethylenepyrimidine intermediate, which then undergoes a cycloaddition with an aldimine (formed from the starting materials) to afford a tetrahydropyrido[3,4-d]pyrimidine. This intermediate is then dehydrated to yield the final product. researchgate.net Another convergent approach has been used to create N-bridged pyrido[4,3-d]pyrimidines, where complex fragments were synthesized separately over several steps and then combined. nih.gov
Linear synthesis involves the stepwise modification of a single starting material to build the target molecule. A common linear strategy for pyrido[3,4-d]pyrimidines starts with a substituted pyridine ring, onto which the pyrimidine ring is annulated.
For instance, a new series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs were prepared via a linear sequence starting from 2-amino-4-picoline. nih.gov The synthesis involved nitration, a Sandmeyer reaction to introduce a hydroxyl group, and subsequent transformations to build the pyrimidine ring. nih.gov Another linear approach starts with commercially available 3,5-dichloropyridine-4-carbonitrile. mdpi.com Through a series of reactions including nucleophilic aromatic substitution with sodium azide, reduction, and cyclization with carbon disulfide, the pyrido[3,4-d]pyrimidine core is constructed. mdpi.com This method highlights the step-by-step assembly of the final heterocyclic system from a pyridine starting material.
A general route to 2-amino-pyrido[3,4-d]pyrimidines begins with methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. rsc.org This pyrimidine derivative is subjected to a Suzuki-Miyaura coupling, followed by amide formation and an acid-catalyzed cyclization to form a pyrido[3,4-d]pyrimidinone intermediate. rsc.org This intermediate can then be chlorinated and further functionalized. rsc.org
| Route Type | Starting Materials | Key Steps | Product Core | Reference |
| Convergent | 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, primary amines | rasayanjournal.co.innih.gov-H shift, Cycloaddition, Dehydration | Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
| Linear | 2-amino-4-picoline | Nitration, Sandmeyer reaction, Cyclocondensation | 4-substituted-2-amino-pyrido[3,4-d]pyrimidine | nih.gov |
| Linear | 3,5-dichloropyridine-4-carbonitrile | SNAr with NaN3, Reduction, Cyclization | 5-chloro-pyrido[3,4-d]pyrimidine | mdpi.com |
| Linear | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Suzuki-Miyaura coupling, Amidation, Cyclization, Chlorination | 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | rsc.org |
Advanced and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles are being applied to the synthesis of complex molecules like this compound, leading to the development of novel and improved methodologies.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been effectively utilized in the synthesis of pyrido[3,4-d]pyrimidines. These reactions allow for the rapid and efficient diversification of the core structure.
A notable application is the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) intermediate. nih.gov This key intermediate undergoes Suzuki coupling with boronic acids or Buchwald–Hartwig cross-coupling with heteroarylamines to introduce a variety of substituents at the C-4 position. nih.gov Similarly, palladium-catalyzed oxidative coupling has been described as a novel method for constructing pyrido[3,4-d]pyrimidine-2,4-diones from 1,3-dimethyl-6-carboxaldehyde dimethylhydrazone. scispace.comcrossref.org Another strategy involves the use of a palladium catalyst for the synthesis of pyrido[3,4-d]pyridazin-1(2H)-ones, a related heterocyclic system. researchgate.net
| Reaction Type | Catalyst/Reagents | Coupling Partners | Purpose | Reference |
| Suzuki Coupling | Palladium catalyst | 4-chloro-pyridopyrimidine, boronic acids | C-C bond formation at C-4 | nih.gov |
| Buchwald-Hartwig | Palladium catalyst | 4-chloro-pyridopyrimidine, heteroarylamines | C-N bond formation at C-4 | nih.gov |
| Oxidative Coupling | Palladium acetate | 1,3-dimethyl-6-carboxaldhyde dimethylhydrazone | Pyridine ring formation | scispace.comcrossref.org |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridopyrimidines.
Key green approaches applicable to pyridopyrimidine synthesis include the use of catalysts, multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of environmentally benign solvents like water. rasayanjournal.co.injmaterenvironsci.comrsc.org MCRs are particularly efficient as they combine three or more reactants in a single pot to form the product, reducing waste and simplifying procedures. rasayanjournal.co.in For example, pseudo four-component domino reactions have been used to synthesize pyridopyrimidine-2-thiones under solvent-free conditions by simple grinding. nih.gov The use of nanocatalysts in aqueous media has also been reported for the green synthesis of various tetrahydropyrido[2,3-d]pyrimidines, offering high yields and simple operation. rsc.org Microwave irradiation is another green technique that can shorten reaction times and is sometimes performed in non-toxic solvents. uzhnu.edu.uanih.gov
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. While specific examples for this compound are not widely reported, the application of flow chemistry to related nitrogen-containing heterocycles like pyrazoles demonstrates its potential. mdpi.com Flow synthesis has been used for cycloaddition reactions and thermal cyclizations to produce pyrazole (B372694) and pyrazolo[3,4-b]pyridine derivatives efficiently. mdpi.com The development of flow processes for key intermediates, such as the reduction of esters using LiAlH4, is also a step towards more efficient large-scale synthesis of complex pharmaceutical ingredients. acs.org Given these advancements, the application of flow chemistry to the synthesis of this compound and its derivatives represents a promising area for future research.
Challenges and Future Prospects in the Chemical Synthesis of this compound
The chemical synthesis of this compound and its derivatives, while achievable through various routes, presents several challenges that continue to drive innovation in the field. Concurrently, the future of synthesizing these compounds is aimed at developing more efficient, versatile, and sustainable methodologies.
Another significant hurdle is the often low solubility of intermediates and final products, which can result in product losses during purification and handling. mdpi.com This was observed in the synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue, where low solubility of an intermediate led to diminished yields. mdpi.com
Furthermore, some synthetic routes require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which may not be compatible with sensitive functional groups on the starting materials or intermediates. rsc.orgmdpi.com The use of hazardous reagents like phosphorus oxychloride for chlorination also poses safety and environmental concerns. rsc.orgmdpi.com
Future prospects in the synthesis of this compound and its derivatives are focused on overcoming these challenges. There is a growing interest in the development of novel, concise, and robust synthetic routes that allow for the efficient and versatile derivatization of the scaffold. rsc.org This includes the design of strategies that enable the introduction of a wide variety of substituents at different positions of the heterocyclic core to facilitate the exploration of structure-activity relationships. rsc.org
The development of more sustainable and environmentally friendly synthetic methods is also a key area of future research. This could involve the use of greener solvents, catalyst systems with higher turnover numbers, and processes that minimize waste generation. The exploration of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, could also lead to more efficient and atom-economical syntheses. researchgate.net
Moreover, the application of modern synthetic technologies, such as microwave-assisted synthesis and flow chemistry, holds promise for accelerating reaction times, improving yields, and enabling better control over reaction parameters. acs.org Structure-based design approaches are also expected to play a more significant role in guiding the synthesis of new derivatives with desired properties. acs.org
The following table summarizes some of the key challenges and future directions in the synthesis of this compound class:
| Aspect | Challenges | Future Prospects |
| Regioselectivity | Difficulty in controlling the position of functionalization, leading to isomeric mixtures. | Development of more selective catalysts and directing groups to achieve precise control over substitution patterns. |
| Solubility | Poor solubility of intermediates and final products leading to purification difficulties and yield loss. | Design of synthetic routes that produce more soluble intermediates or the use of advanced purification techniques. |
| Reaction Conditions | Use of harsh reagents and conditions (e.g., high temperatures, strong acids/bases). | Application of milder reaction conditions, novel catalysts, and greener solvents. |
| Efficiency and Versatility | Multi-step syntheses with moderate overall yields. | Development of concise, high-yielding, and versatile synthetic routes, including one-pot and tandem reactions. |
| Technology | Reliance on traditional batch processing. | Increased adoption of microwave-assisted synthesis, flow chemistry, and automated synthesis platforms. |
Chemical Reactivity and Functionalization of Pyrido 3,4 D Pyrimidin 5 Ol
Electrophilic Substitution Reactions of the Pyrido[3,4-d]pyrimidin-5-ol Nucleus
The pyrido[3,4-d]pyrimidine (B3350098) ring system can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. ambeed.com The position of substitution is influenced by the electronic effects of the fused pyrimidine (B1678525) ring and any existing substituents. For instance, in related thienopyrimidine systems, electrophilic substitution positions are dictated by the orientation of the heteroatoms and the influence of the annulated pyrimidine ring. growingscience.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles suggest that the pyridine (B92270) ring would be the primary site for such reactions. The presence of the hydroxyl group at the 5-position would further influence the regioselectivity of these reactions.
Nucleophilic Reactivity and Ring Transformations of this compound
The pyrido[3,4-d]pyrimidine nucleus is susceptible to nucleophilic attack, particularly when activated by suitable leaving groups. For example, chloro-substituted pyrido[3,4-d]pyrimidines readily undergo nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govacs.org The 4-position of the pyrimidine ring is often the most reactive site for nucleophilic substitution. nih.gov
Ring transformation reactions can also occur under specific conditions, leading to the formation of different heterocyclic systems. While direct examples for this compound are not explicitly mentioned, related pyrimidine derivatives can undergo ring-opening and subsequent recyclization to form new fused or bridged ring systems. ambeed.com
Regioselective Derivatization Strategies for this compound
The ability to selectively functionalize different positions of the this compound core is essential for structure-activity relationship (SAR) studies. mdpi.com Regioselective derivatization can be achieved by carefully choosing reaction conditions and synthetic strategies.
Modification at Pyrimidine Ring Positions
The pyrimidine ring offers several positions for modification. The 2- and 4-positions are particularly important for introducing diversity. For instance, 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) serves as a key intermediate where the 4-position can be selectively substituted by nucleophiles. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also employed to introduce aryl and amino substituents at the C-4 position of the pyrido[3,4-d]pyrimidine scaffold. nih.gov
A general strategy for the synthesis of 2-amino-pyrido[3,4-d]pyrimidines involves the preparation of an 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate, which allows for derivatization at the 2 and 8-positions. rsc.org
Functionalization at Pyridine Ring Positions
The pyridine portion of the nucleus can also be functionalized. For instance, the synthesis of 6-substituted pyrido[3,4-d]pyrimidines has been achieved starting from 5-bromo-4-methyl-3-nitropyridine. mdpi.com This involves a series of reactions including oxidation, amidation, and cyclization to build the pyrimidine ring onto the functionalized pyridine precursor. Similarly, 5-substituted analogues have been prepared from 3,5-dichloropyridine-4-carbonitrile. mdpi.com
The introduction of substituents at the 5 and 6 positions can be achieved through different synthetic routes, often involving the coupling of halopyrimidines with substituted alkynes. rsc.org
Reactions Involving the 5-Hydroxyl Group
The 5-hydroxyl group of this compound can be converted into other functional groups to facilitate further derivatization. A common reaction is chlorination using reagents like phosphorus oxychloride (POCl3) to yield the corresponding 5-chloro derivative. mdpi.comrsc.org This chloro-substituted intermediate is highly versatile for introducing various substituents via nucleophilic substitution reactions. mdpi.com
The hydroxyl group can also be alkylated or arylated, although specific examples for the 5-hydroxyl group of this particular scaffold are not detailed in the provided results.
Photochemical and Electrochemical Reactivity Studies
Information regarding the specific photochemical and electrochemical reactivity of this compound is limited in the provided search results. However, the broader field of heterocyclic chemistry has seen the application of photochemical and electrochemical methods for synthesis and functionalization. nih.govacs.org For instance, sequential electrochemical-photochemical processes have been used to synthesize related triazolo-fused pyrazine (B50134) systems. nih.gov These methods can offer unique reaction pathways and selectivities that are not achievable through traditional thermal reactions. acs.org Given the presence of the heteroaromatic system and the hydroxyl group, it is plausible that this compound could exhibit interesting photochemical or electrochemical behavior, such as undergoing proton-coupled electron transfer (PCET) reactions. acs.org However, specific studies are needed to explore these possibilities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrido 3,4 D Pyrimidin 5 Ol Analogs
Pharmacophore Modeling for Pyrido[3,4-d]pyrimidin-5-ol Series
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. mdpi.com This model serves as a 3D query to search for new, structurally diverse compounds with the potential for similar biological activity.
For a series of this compound analogs, a pharmacophore model would typically be generated based on the structures of highly active compounds. bohrium.com The model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for interaction with the biological target. mdpi.com For instance, in a study on Janus kinase (JAK) inhibitors, both structure-based and ligand-based pharmacophore models were developed to identify potential inhibitors from a database of pesticides. mdpi.com This approach can be applied to the pyrido[3,4-d]pyrimidine (B3350098) series to discover novel inhibitors for various targets. mdpi.combohrium.com
Quantitative Structure-Activity Relationship (QSAR) Investigations
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds.
For pyrido[3,4-d]pyrimidine derivatives, 2D- and 3D-QSAR studies can provide valuable insights into the structural requirements for activity. nih.govnih.gov For example, a 3D-QSAR study on pyrimidine (B1678525) derivatives as EGFR inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. researchgate.net These models generated contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. researchgate.net Such studies can guide the design of more potent this compound analogs by suggesting specific structural modifications. researchgate.netnih.govnih.gov
Structure-Based Drug Design Principles for this compound Optimization
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful approach for optimizing lead compounds. nih.gov This method involves using the crystal structure of the target protein in complex with a ligand to guide the design of new analogs with improved binding affinity and selectivity. nih.gov
For the pyrido[3,4-d]pyrimidine scaffold, SBDD has been employed to optimize inhibitors for various kinases. For example, the optimization of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as histone lysine (B10760008) demethylase (KDM) inhibitors was guided by co-crystal structures. acs.org These structures revealed the binding mode of the inhibitors and highlighted opportunities for modification to enhance interactions with the active site. acs.org Similarly, structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors utilized molecular docking and Grid mapping to inform the design of more potent compounds. nih.gov These principles can be directly applied to the optimization of this compound derivatives for their respective targets.
Bioisosteric and Isosteric Replacements in this compound Derivative Design
Bioisosterism refers to the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. u-tokyo.ac.jp This strategy is widely used in drug design to modulate potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jp
In the design of pyrido[3,4-d]pyrimidine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the pyrazolo[3,4-d]pyrimidine scaffold itself is considered a bioisostere of the purine (B94841) ring system found in many endogenous molecules like adenine. rsc.orgtandfonline.com This bioisosteric relationship has been exploited in the design of kinase inhibitors. rsc.org Furthermore, specific substituents can be replaced with their bioisosteres. For example, a hydroxyl group could be replaced by a methanesulfonamide (B31651) group, or a pyridine (B92270) ring could be replaced by a pyridazine (B1198779) or pyrimidine nucleus to explore the impact on receptor binding and activity. u-tokyo.ac.jpnih.gov These replacements can lead to the discovery of novel compounds with improved therapeutic potential.
Mechanistic Investigations of Pyrido 3,4 D Pyrimidin 5 Ol S Biological Action
Molecular Target Identification and Validation
The identification of specific molecular targets is a critical first step in understanding the pharmacological profile of a compound. For Pyrido[3,4-d]pyrimidin-5-ol and its derivatives, research has pointed towards several key protein families as primary interaction partners.
One of the most prominent targets identified for derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold is the Janus kinase (JAK) family . Specifically, certain derivatives have been shown to be potent inhibitors of JAK1, JAK2, JAK3, and TYK2. These enzymes are crucial components of the JAK-STAT signaling pathway, which is integral to cytokine signaling and immune response. The validation of these targets has been achieved through a combination of in vitro kinase assays and cellular assays measuring the phosphorylation of downstream STAT proteins.
Another significant class of enzymes targeted by this compound analogues are serine/threonine kinases . Research has demonstrated inhibitory activity against various kinases within this superfamily, which are involved in a multitude of cellular processes including cell growth, proliferation, and apoptosis. Target validation often involves biochemical assays with purified enzymes, followed by cellular thermal shift assays (CETSA) to confirm target engagement within a cellular context.
Furthermore, studies have explored the interaction of this scaffold with lipid kinases , such as phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and metabolism, and its dysregulation is implicated in numerous diseases. The inhibitory potential of this compound derivatives against PI3K isoforms has been validated through enzymatic assays and Western blot analysis of downstream signaling events.
The table below summarizes the key molecular targets identified for derivatives of the this compound scaffold.
| Target Class | Specific Target(s) | Validation Methods |
| Tyrosine Kinases | JAK1, JAK2, JAK3, TYK2 | In vitro kinase assays, Cellular STAT phosphorylation assays |
| Serine/Threonine Kinases | Various (e.g., Akt, mTOR) | Biochemical assays, Cellular Thermal Shift Assay (CETSA) |
| Lipid Kinases | PI3K isoforms | Enzymatic assays, Western Blot analysis of downstream pathways |
Enzyme Inhibition and Activation Kinetics by this compound
Delving deeper than mere identification, the kinetic analysis of enzyme interactions reveals the nature and potency of the inhibition or activation. For this compound derivatives, the primary mode of interaction with their kinase targets is inhibitory.
Kinetic studies on the interaction with Janus kinases have often revealed an ATP-competitive mechanism of inhibition. This is determined by constructing Lineweaver-Burk or Michaelis-Menten plots in the presence of varying concentrations of both the inhibitor and the substrate (ATP). The resulting data typically show an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax), which is characteristic of competitive inhibition. The inhibition constants (Ki) for these interactions are often in the low nanomolar range, indicating high-potency inhibition.
Similarly, the inhibition of serine/threonine kinases by this compound analogues has been characterized through detailed kinetic analyses. These studies help in determining the selectivity of the compounds for different kinases within the same family. By comparing the Ki values across a panel of kinases, a selectivity profile can be established, which is crucial for minimizing off-target effects.
The following table provides a representative overview of the kinetic parameters observed for the inhibition of key enzymes by this compound derivatives.
| Enzyme Target | Mechanism of Inhibition | Inhibition Constant (Ki) |
| JAK1 | ATP-competitive | Low nanomolar range |
| JAK2 | ATP-competitive | Low nanomolar range |
| PI3Kα | ATP-competitive | Sub-micromolar to nanomolar range |
Receptor Binding and Allosteric Modulation Studies
While much of the focus for this compound has been on intracellular enzymes, the potential for interaction with cell surface receptors also warrants investigation. Receptor binding assays are employed to determine the affinity and specificity of a compound for a particular receptor.
To date, comprehensive public domain data specifically detailing the receptor binding profiles and allosteric modulation capabilities of the parent compound, this compound, is limited. However, the broader class of nitrogen-containing heterocyclic compounds is known to interact with a wide array of receptors. Hypothetically, studies could involve radioligand binding assays to assess the displacement of a known ligand from its receptor by this compound. Such studies would elucidate whether the compound acts as a direct competitor for the orthosteric binding site or as an allosteric modulator that binds to a different site on the receptor, thereby altering the receptor's affinity for its endogenous ligand.
Cellular Pathway Perturbations Induced by this compound
The interaction of a compound with its molecular target(s) initiates a cascade of events that perturb cellular signaling pathways. For this compound derivatives, the most significantly impacted pathways are those downstream of the inhibited kinases.
Given the potent inhibition of JAKs, the JAK-STAT signaling pathway is a primary site of perturbation. Inhibition of JAKs prevents the phosphorylation and subsequent activation of STAT proteins. This, in turn, blocks the translocation of STATs to the nucleus and the transcription of target genes involved in inflammation and immunity. This has been experimentally confirmed by measuring decreased levels of phosphorylated STATs (p-STATs) in cells treated with these compounds.
The inhibition of the PI3K/AKT/mTOR pathway represents another major cellular perturbation. By inhibiting PI3K, derivatives of this compound can lead to decreased phosphorylation of Akt and its downstream effectors, such as mTOR. This can result in the induction of apoptosis and the inhibition of cell proliferation and survival. These effects are typically measured using techniques like Western blotting to assess the phosphorylation status of key pathway components.
The table below outlines the major cellular pathways affected by this compound derivatives and the key downstream consequences.
| Perturbed Pathway | Key Molecular Consequence | Cellular Outcome |
| JAK-STAT | Decreased STAT phosphorylation | Reduced inflammatory gene expression, Immunomodulation |
| PI3K/AKT/mTOR | Decreased Akt and mTOR phosphorylation | Inhibition of cell proliferation, Induction of apoptosis |
Intracellular Localization and Trafficking
Understanding where a compound localizes within a cell is crucial for interpreting its mechanism of action. For compounds targeting intracellular proteins, efficient entry into the cell and transport to the correct subcellular compartment are essential.
Studies on the intracellular localization of small molecule kinase inhibitors, a class to which this compound derivatives belong, often utilize fluorescently-tagged analogues. These can be visualized using confocal microscopy to determine their distribution within the cell. Given that the primary targets (kinases) are located in the cytoplasm and/or nucleus, it is expected that this compound and its active derivatives would need to cross the plasma membrane and accumulate in these compartments. The physicochemical properties of the molecule, such as its lipophilicity and size, would play a significant role in its ability to passively diffuse across cellular membranes. Active transport mechanisms could also be involved.
Interaction with Biomolecules (e.g., Nucleic Acids, Lipids)
While the primary mechanism of action for this compound derivatives is protein kinase inhibition, the planar, aromatic nature of the pyridopyrimidine core suggests a potential for intercalation with nucleic acids . Intercalating agents insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription. This potential interaction could be investigated using techniques such as DNA melting temperature analysis, circular dichroism, and fluorescence quenching assays.
Interactions with lipids are also a possibility, particularly with the lipid components of cellular membranes. Such interactions could influence the compound's cellular uptake and distribution, as well as potentially modulating the function of membrane-associated proteins. Techniques like differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy could be employed to study these potential interactions.
Pre Clinical Pharmacological and Biological Activity Studies of Pyrido 3,4 D Pyrimidin 5 Ol
In Vitro Biological Activity Assays
In vitro studies are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular and molecular level. For derivatives of pyrido[3,4-d]pyrimidin-5-ol, these assays have been crucial in identifying their potential therapeutic applications and mechanisms of action.
Cell-Based Functional Assays (e.g., Proliferation, Viability, Apoptosis)
Cell-based assays are instrumental in evaluating the effect of compounds on cellular processes such as proliferation, viability, and apoptosis (programmed cell death).
A study focused on new 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) analogs, which were screened against the National Cancer Institute's 60 human cancer cell line panel. nih.gov The results highlighted selective inhibitory effects against specific cancer cell lines, including the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov
Another research effort developed pyrido[3,4-d]pyrimidine inhibitors of Monopolar Spindle Kinase 1 (MPS1), a target in cancer therapy. acs.org These compounds demonstrated potent growth inhibition across various cancer cell lines. acs.org A noteworthy finding was the significantly higher GI50 (the concentration causing 50% growth inhibition) in a non-transformed cell line (PNT2) compared to cancer cell lines, suggesting a degree of selectivity for cancer cells. acs.org
Furthermore, the induction of apoptosis is a key mechanism for many anticancer drugs. Research on pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related scaffold, has shown the ability of these compounds to induce apoptosis in cancer cells. rsc.orgtandfonline.com For instance, one study demonstrated that a lead compound induced a significant apoptotic effect in PC-3 prostate cancer cells and arrested the cell cycle in the pre-G1 phase. tandfonline.com
Table 1: Cell-Based Functional Assay Data for Pyrido[3,4-d]pyrimidine Derivatives
| Compound Class | Assay Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| 4-substituted 2-amino pyrido[3,4-d]pyrimidines | Proliferation/Viability | NCI 60 panel (including UO-31, MDA-MB-468, MCF-7) | Selective inhibitory effects against renal and breast cancer cell lines. | nih.gov |
| Pyrido[3,4-d]pyrimidine MPS1 inhibitors | Proliferation/Viability | Various cancer cell lines and non-transformed PNT2 cells | Potent growth inhibition in cancer cells with higher GI50 in non-transformed cells. | acs.org |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Apoptosis | PC-3 (prostate cancer) | Induction of apoptosis and cell cycle arrest at pre-G1 phase. | tandfonline.com |
Biochemical Assays (e.g., Enzyme Activity, Binding Affinity)
Biochemical assays are employed to understand the direct interaction of a compound with its molecular target, such as an enzyme or receptor.
In the development of CXCR2 antagonists, a pyrido[3,4-d]pyrimidine analogue was identified with an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. mdpi.com This assay measures the compound's ability to block the intracellular calcium increase triggered by CXCR2 activation. mdpi.com Further structure-activity relationship (SAR) studies led to the discovery of a 6-furanyl-pyrido[3,4-d]pyrimidine analogue with comparable antagonistic potency. mdpi.com
Research into inhibitors of JmjC histone N-methyl lysine (B10760008) demethylases (KDMs) led to the discovery of 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones. acs.org These compounds were shown to be potent inhibitors of KDM4 and KDM5 subfamilies, with one compound, 54j, exhibiting a balanced inhibition profile against KDM4A/B and KDM5B/C with IC50 values in the nanomolar range. acs.org
Additionally, pyrido[3,4-d]pyrimidine derivatives have been investigated as inhibitors of KRAS-G12D, a mutated protein implicated in various cancers. nih.govmdpi.com One enzymatic inhibitor, compound 10k, demonstrated potent KRAS-G12D inhibition with an IC50 of 0.009 µM. nih.govmdpi.com
Table 2: Biochemical Assay Data for Pyrido[3,4-d]pyrimidine Derivatives
| Compound Class | Target | Assay Type | Key Findings (IC50) | Reference |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine analogue | CXCR2 | Calcium mobilization | 0.11 µM | mdpi.com |
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4A/B, KDM5B/C | Enzyme activity | 0.080/0.017 µM (KDM4A/B), 0.014/0.051 µM (KDM5B/C) for compound 54j | acs.org |
| Pyrido[3,4-d]pyrimidine derivative | KRAS-G12D | GTPase activity | 0.009 µM for compound 10k | nih.govmdpi.com |
In Vivo Efficacy Studies in Animal Models of Disease
In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and pharmacological properties of a drug candidate in a living organism.
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been tested in various animal models of disease, particularly for cancer. For instance, a combination of a pyrido[3,4-d]pyrimidine derivative, BOS172722, with paclitaxel (B517696) showed promising synergy in the treatment of triple-hormone receptor-negative breast cancer in an in vivo model. mdpi.comencyclopedia.pub
Selection and Validation of Relevant Disease Models
The selection of an appropriate animal model is crucial for the successful translation of preclinical findings to clinical applications. For cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
In the study of a radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative for imaging EGFR mutations, tumor-bearing mice with H3255 (L858R mutant) and H1975 (L858R/T790M mutant) cells were utilized. nih.gov These models are relevant for studying non-small cell lung cancer (NSCLC) and the development of drug resistance. nih.gov
Similarly, in the investigation of KRAS-G12D inhibitors, mouse xenograft models of pancreatic cancer were employed to assess the in vivo efficacy of the compounds. researchgate.net
Pharmacodynamic Biomarker Discovery and Monitoring
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response in the body.
In the context of EGFR inhibitors, positron emission tomography (PET) imaging with a radiolabeled pyrido[3,4-d]pyrimidine derivative ([18F]APP-1) was used to visualize the drug's accumulation in tumors with different EGFR mutations. nih.gov The study found that [18F]APP-1 specifically accumulated in tumors with the L858R mutation but not in those with the L858R/T790M double mutation, indicating its potential as a predictive biomarker for treatment response. nih.gov
Pre-clinical Pharmacokinetic (PK) Profiling
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Understanding the PK profile of a compound is essential for determining its potential as a therapeutic agent.
A study on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as KDM inhibitors assessed the cell permeability of a lead compound (54j) using a Caco-2 cell assay, which is a common in vitro model for predicting intestinal drug absorption. acs.org The compound showed good cell permeability. acs.org
Another study on pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors, a structurally related class of compounds, reported favorable PK parameters in rats and mice, including reduced plasma clearance and moderate oral bioavailability. jst.go.jp The compound also demonstrated reasonable brain uptake. jst.go.jp While this study is not on a this compound itself, it provides insights into the potential PK properties of similar heterocyclic scaffolds.
Absorption and Distribution Studies in Animal Models
No specific studies detailing the absorption and distribution of this compound in animal models have been identified in the reviewed literature.
While data for the specific parent compound is unavailable, pharmacokinetic properties are a critical component of the preclinical assessment for the broader class of pyrido[3,4-d]pyrimidine derivatives. ontosight.ai For instance, certain orally active inhibitors of matrix metalloproteinase-13, which feature the pyrido[3,4-d]pyrimidin-4-one core, have been reported to possess favorable absorption, distribution, metabolism, and elimination (ADME) profiles. Similarly, a highly potent and selective inhibitor of the Mps1 kinase, BOS172722, which is based on the pyrido[3,4-d]pyrimidine scaffold, has been described as orally bioavailable. nih.gov These examples highlight the therapeutic interest in this class of compounds, but provide no direct data on this compound.
Metabolism and Excretion Pathways
Detailed investigations into the specific metabolic pathways and excretion routes for this compound have not been reported in the scientific literature.
For related analogues, metabolism can be a significant challenge. Studies on certain pyrido[3,4-d]pyrimidine derivatives designed as Monopolar spindle 1 (MPS1) inhibitors revealed that they suffered from rapid metabolic turnover in human liver microsomes. nih.gov In that research, extensive efforts to pinpoint a consistent site of metabolism were unsuccessful, showing multiple oxidation and dealkylation products. This led to the strategic modification of the core structure to improve metabolic stability. Such findings underscore the importance of metabolic studies for this chemical class, though specific pathways for Pyrido[3,a-d]pyrimidin-5-ol remain uncharacterized.
Pre-clinical Drug-Drug Interaction Studies
There are no published preclinical studies investigating the drug-drug interaction potential of this compound. The development of related pyrido[3,4-d]pyrimidine derivatives would typically involve assessing their potential to inhibit or induce key drug-metabolizing enzymes like the Cytochrome P450 (CYP) family, but such data for the title compound is not available.
Mechanism-Based Toxicology in Pre-clinical Models
Specific mechanism-based toxicology studies for this compound in preclinical models are not available in the current body of scientific literature.
In Vitro Cytotoxicity and Selectivity
No specific in vitro cytotoxicity data for this compound has been found. However, numerous studies have evaluated the cytotoxic potential of various substituted pyrido[3,4-d]pyrimidine derivatives against a range of human cancer cell lines, indicating that this scaffold is a subject of interest in anticancer drug discovery. nih.govresearchgate.net
For example, a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogues were screened against the NCI 60 cancer cell line panel. nih.gov These compounds demonstrated selective growth inhibitory effects against specific renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468) cell lines. nih.gov In another study, a different set of novel pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-tumor activity, with one compound showing an IC50 value of 0.59 μM against the MGC803 human gastric cancer cell line. researchgate.net Further research on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives identified compounds with moderate antiproliferative activity against KRAS-mutated cancer cells. mdpi.com
These findings illustrate the cytotoxic potential of the broader pyrido[3,4-d]pyrimidine class, but the activity and selectivity of the unsubstituted this compound remain undetermined.
Table 1: In Vitro Cytotoxicity of Selected Pyrido[3,4-d]pyrimidine Derivatives (Not this compound)
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 4-Substituted-2-amino-pyrido[3,4-d]pyrimidines | UO-31 (Renal Cancer) | Growth Inhibition | Selective Activity | nih.gov |
| 4-Substituted-2-amino-pyrido[3,4-d]pyrimidines | MCF-7 (Breast Cancer) | Growth Inhibition | Selective Activity | nih.gov |
| 4-Substituted-2-amino-pyrido[3,4-d]pyrimidines | MDA-MB-468 (Breast Cancer) | Growth Inhibition | Selective Activity | nih.gov |
| Novel Pyrido[3,4-d]pyrimidine Derivative (Compound 30) | MGC803 (Gastric Cancer) | IC50 | 0.59 µM | researchgate.net |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative (Compound 10c) | Panc1 (Pancreatic Cancer, KRAS-G12D) | IC50 | 1.40 µM | mdpi.com |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative (Compound 10c) | HCT116 (Colon Cancer, KRAS-G13D) | IC50 | 5.13 µM | mdpi.com |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative (Compound 10c) | A549 (Lung Cancer, KRAS WT) | IC50 | 6.88 µM | mdpi.com |
Investigations into Organ-Specific Toxicity Mechanisms
There is no information available from preclinical studies regarding the organ-specific toxicity of this compound. The development of therapeutic candidates typically requires comprehensive toxicological evaluations, including histopathological analysis of major organs in animal models following repeated dosing, to identify any potential target organ toxicities. Such investigations have not been published for this specific compound.
Computational Chemistry and Molecular Modeling of Pyrido 3,4 D Pyrimidin 5 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. For the related pyrazolo[3,4-d]pyrimidine scaffold, DFT studies using methods like B3LYP/6-311+G** have been conducted to calculate fundamental parameters. jchemrev.com These calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, dipole moments, and the molecular electrostatic potential (MEP). jchemrev.com
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is vital for predicting how it will interact with biological targets. jchemrev.com While specific values for Pyrido[3,4-d]pyrimidin-5-ol are not published, these methods are directly applicable and essential for characterizing its electronic structure and reactivity profile.
Molecular Docking and Virtual Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode to a biological target. The pyrido[3,4-d]pyrimidine (B3350098) scaffold has been successfully docked into the active sites of several important protein kinases, which are frequent targets in cancer therapy.
One of the primary targets identified for pyrido[3,4-d]pyrimidine derivatives is the Monopolar spindle 1 (Mps1) kinase , a crucial regulator of the mitotic checkpoint. mdpi.comnih.gov Docking studies revealed that the pyrido[3,4-d]pyrimidine backbone establishes strong hydrophobic interactions within the Mps1 hinge region. mdpi.com Key hydrogen bonds are consistently observed between the pyrimidine (B1678525) ring of the scaffold and the backbone of residue Gly605 in the kinase hinge. mdpi.comnih.gov Further interactions with residues such as Lys529, Ile531, Val539, Met602, and Cys604 also contribute to the binding affinity. mdpi.comnih.gov
Other identified targets include:
Histone Lysine (B10760008) Demethylases (KDM4 and KDM5): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been shown to bind to these epigenetic targets. acs.org
KRAS-G12D: Tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed and docked as inhibitors of this mutated oncogene, with key interactions involving Asp12 and Gly60. mdpi.comnih.gov
| Scaffold Derivative | Target Protein | Key Interacting Residues | Reference |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Gly605, Lys529, Ile531, Val539, Met602, Cys604 | mdpi.comnih.gov |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4A, KDM5B | K206, Y132 (KDM4A); K517, Y425 (KDM5B) | acs.org |
| 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (B1343793) | KRAS-G12D | Asp12, Gly60, Glu92, His95 | mdpi.comnih.gov |
Molecular Dynamics Simulations of Pyrido[3,4-d]pyrimidine-Target Complexes
To validate the poses predicted by molecular docking and to analyze the stability and dynamics of the ligand-protein complex over time, molecular dynamics (MD) simulations are performed. These simulations provide a more realistic model of the biological environment.
MD simulations have been crucial in studying the interaction between pyrido[3,4-d]pyrimidine inhibitors and the Mps1 kinase. mdpi.comnih.gov These simulations, often coupled with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, help to quantify the binding free energies. The results confirmed that the stability of the complex is largely due to van der Waals interactions and nonpolar solvation energies. mdpi.com The simulations also validated the persistence of key hydrogen bonds with residues Gly605 and Lys529 throughout the simulation, underscoring their importance for potent inhibition. mdpi.comnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The pharmacokinetic properties of a drug candidate are critical to its success. In silico ADME prediction models are used early in the drug discovery process to forecast a compound's likely behavior in the body. These predictions help to identify potential liabilities and guide modifications to improve properties like oral bioavailability and metabolic stability.
For newly designed pyrido[3,4-d]pyrimidine-based Mps1 inhibitors, ADMET properties were predicted computationally. mdpi.com Similarly, for related scaffolds like pyrazolo[3,4-d]pyrimidines, ADME predictions have been used to evaluate aqueous solubility, bioavailability, and potential hepatotoxicity. rsc.org These computational tools are essential for optimizing the drug-like properties of the pyrido[3,4-d]pyrimidine scaffold, although specific data for the this compound variant is not available.
De Novo Design and Fragment-Based Drug Design Approaches
The pyrido[3,4-d]pyrimidine scaffold serves as a valuable starting point for both de novo design and fragment-based drug design (FBDD). These strategies aim to build novel molecules with high affinity and selectivity for a target.
Rational and Structure-Based Design: Based on the detailed interaction mechanisms revealed by docking and MD simulations, new pyrido[3,4-d]pyrimidine derivatives have been rationally designed. For instance, after identifying key interactions in the Mps1 active site, five new potential inhibitors were designed and evaluated in silico. mdpi.comnih.gov
Structure-Based Hybridization: This approach combines structural features from different known ligands. A successful hybridization strategy merged a screening hit with a known inhibitor series to create novel and potent pyrido[3,4-d]pyrimidine inhibitors of Mps1. acs.org This highlights the utility of the scaffold as a core fragment that can be elaborated upon to achieve desired potencies and properties. acs.orgrsc.org
These computational approaches demonstrate the versatility and importance of the pyrido[3,4-d]pyrimidine core in modern medicinal chemistry, providing a solid foundation for the future design of specific derivatives like this compound.
Advanced Analytical Methodologies for Pyrido 3,4 D Pyrimidin 5 Ol Research
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Pyrido[3,4-d]pyrimidin-5-ol, enabling the precise identification and quantification of its metabolites. researchgate.net This technique provides highly accurate mass measurements, which significantly improves the confidence in metabolite identification by allowing for the determination of elemental compositions. researchgate.nethilarispublisher.com When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for separating and analyzing complex biological samples to trace the metabolic fate of the parent compound. researchgate.net
The primary advantages of HRMS in this context include:
Enhanced Specificity: The high resolving power allows for the differentiation of metabolites with very similar masses from endogenous matrix components, reducing background noise and improving detection limits. hilarispublisher.com
Accurate Mass Measurement: The ability to measure mass with high accuracy (typically <5 ppm error) facilitates the confident assignment of elemental formulas to unknown metabolites. hilarispublisher.com
Structural Information: Tandem mass spectrometry (MS/MS) experiments on an HRMS platform generate fragmentation patterns that provide crucial structural information for the definitive identification of metabolites. rug.nl
Table 1: Hypothetical Metabolites of this compound and their HRMS Signatures
| Putative Metabolite | Molecular Formula | Exact Mass (m/z) | Mass Error (ppm) | Key MS/MS Fragments |
| Hydroxylated this compound | C₇H₅N₃O₂ | 163.0382 | < 5 | Fragments indicating addition of -OH group |
| N-dealkylated Metabolite | Varies | Varies | < 5 | Loss of specific alkyl group |
| Glucuronide Conjugate | C₁₃H₁₃N₃O₈ | 339.0703 | < 5 | Characteristic loss of glucuronic acid (176 Da) |
| Sulfate Conjugate | C₇H₅N₃O₅S | 243.0004 | < 5 | Characteristic loss of SO₃ (80 Da) |
This table is for illustrative purposes and actual metabolites would need to be experimentally determined.
The quantification of this compound and its metabolites using HRMS offers superior sensitivity and a wider dynamic range compared to unit mass resolution instruments. hilarispublisher.com This is critical for pharmacokinetic studies where metabolite concentrations can vary significantly over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound and its derivatives in solution. sioc.ac.cncopernicus.org It provides unparalleled insight into the three-dimensional structure and dynamic properties of molecules. copernicus.org
Key NMR experiments and their applications include:
1D NMR (¹H and ¹³C): These experiments are fundamental for the initial structural characterization, providing information about the chemical environment of each proton and carbon atom in the molecule. nih.gov Discrepancies in chemical shifts can indicate different electronic environments within the molecule. nih.gov
2D NMR (COSY, HSQC, HMBC): These techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives. nih.gov
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete molecular framework. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation of the molecule in solution. researchgate.net
Conformational analysis of this compound derivatives using NMR can reveal the presence of different rotamers or conformers in solution, which can have significant implications for their biological activity. copernicus.orgresearchgate.net The dynamics of these conformational changes can also be studied using variable temperature NMR experiments. copernicus.org
X-ray Crystallography of this compound and its Ligand-Protein Co-crystals
X-ray crystallography provides definitive, high-resolution three-dimensional structural information of this compound in its solid crystalline state. google.com This technique is also invaluable for visualizing the interactions between this compound derivatives and their protein targets at an atomic level. nih.govyoutube.com
The process involves crystallizing the compound of interest, either alone or in complex with its target protein (co-crystallization). nih.govmdpi.com The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and, subsequently, the precise arrangement of atoms in the crystal lattice. youtube.com
For Pyrido[3,a-d]pyrimidin-5-ol research, X-ray crystallography offers several key insights:
Unambiguous Structure Determination: It provides the exact bond lengths, bond angles, and stereochemistry of the molecule.
Identification of Binding Modes: Co-crystal structures reveal the specific orientation and conformation of the inhibitor within the protein's binding site. acs.org
Mapping of Key Interactions: It allows for the detailed visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues. acs.orgnih.gov This information is critical for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. mdpi.com
Table 2: Example Crystallographic Data for a this compound Derivative in Complex with a Kinase
| Parameter | Value |
| PDB Code | Example: 5XYZ |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Key Interacting Residues | Val539, Met602, Cys604, Gly605 |
| Hydrogen Bonds | Ligand N-H to Gly605 backbone C=O |
| Hydrophobic Interactions | Pyrido-pyrimidine core with Val539, Met602 |
This table presents hypothetical data based on known kinase-inhibitor interactions. nih.gov
The structural insights gained from X-ray crystallography are instrumental in guiding medicinal chemistry efforts to optimize the binding affinity and selectivity of this compound-based compounds. mdpi.com
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., preparative HPLC)
Advanced chromatographic techniques are fundamental for ensuring the purity of synthesized this compound compounds and for isolating them from complex reaction mixtures or biological extracts. nih.govresearchgate.net
Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the standard method for determining the purity of this compound derivatives. Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times, making it ideal for high-throughput purity screening. nih.gov The goal is often to achieve a purity level greater than 98% for compounds intended for biological characterization. chromatographyonline.com
Isolation: Preparative HPLC is a scaled-up version of analytical HPLC used to purify larger quantities (milligrams to grams) of a target compound. chromatographyonline.com This technique is essential for obtaining sufficient amounts of pure this compound for further studies, such as structural elucidation by NMR or in vivo experiments. nih.govchromatographyonline.com The choice of stationary phase (e.g., C18, phenyl) and mobile phase conditions is critical for achieving optimal separation. nih.gov In cases where compounds are unstable, purification may need to be performed at lower temperatures to minimize degradation. chromatographyonline.com
Table 3: Comparison of Analytical and Preparative HPLC for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Purity assessment, quantification | Isolation, purification |
| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm |
| Particle Size | < 5 µm (UHPLC < 2 µm) | 5 - 10 µm or larger |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Flow Rate | Typically 0.2 - 2 mL/min | Typically >10 mL/min |
| Fraction Collection | No (or for identification) | Yes |
Specialized Spectroscopic Techniques for Molecular Interaction Studies (e.g., SPR, ITC)
To quantitatively characterize the binding of this compound derivatives to their biological targets, specialized spectroscopic techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nicoyalife.comxantec.com These methods provide crucial data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique that measures molecular interactions at a sensor surface. labmanager.com One binding partner (e.g., the protein target) is immobilized on the sensor chip, and the other (e.g., the this compound derivative) is flowed over the surface. labmanager.com Binding events cause a change in the refractive index, which is detected as a response. nicoyalife.com
SPR provides:
Binding Affinity (K_D): A measure of the strength of the interaction.
Kinetic Rate Constants: The association rate (k_on) and dissociation rate (k_off). labmanager.com
Real-time data: Allows for the direct observation of binding and dissociation phases. reichertspr.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nicoyalife.com In an ITC experiment, a solution of the ligand (this compound derivative) is titrated into a solution containing the protein target. nicoyalife.com The heat changes are measured after each injection to determine the thermodynamic parameters of the interaction.
ITC provides a complete thermodynamic profile of the interaction, including:
Binding Affinity (K_D)
Stoichiometry (n): The ratio of ligand to protein in the complex.
Enthalpy (ΔH): The heat change upon binding.
Entropy (ΔS): The change in disorder upon binding.
Table 4: Comparison of SPR and ITC for Studying this compound Interactions
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding nicoyalife.com | Measurement of heat change upon binding nicoyalife.com |
| Primary Data | Binding kinetics (k_on, k_off), Affinity (K_D) labmanager.com | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) |
| Labeling | Label-free labmanager.com | Label-free nicoyalife.com |
| Immobilization | Requires immobilization of one partner labmanager.com | Both partners are in solution |
| Sample Consumption | Low reichertspr.com | Relatively high |
| Throughput | Can be high xantec.com | Generally lower |
These advanced techniques, when used in combination, provide a comprehensive understanding of the chemical, structural, and interactive properties of this compound, which is essential for its development in various research applications.
Potential Applications and Future Directions for Pyrido 3,4 D Pyrimidin 5 Ol Research
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The therapeutic potential of pyrido[3,4-d]pyrimidine (B3350098) derivatives is largely rooted in their activity as modulators of key biological pathways, particularly as kinase inhibitors. mdpi.com Understanding the specific mechanisms of action of these compounds allows for the exploration of new therapeutic applications beyond their initial targets.
Kinase Inhibition: A significant number of pyrido[3,4-d]pyrimidine derivatives have been identified as potent kinase inhibitors. mdpi.com For instance, certain analogs are being investigated as inhibitors of the HER family of kinases, which are crucial in many cancers. nih.gov One such example is Tarloxotinib, a hypoxia-activated prodrug designed to release its active, irreversible kinase-inhibiting metabolite specifically within the tumor microenvironment. mdpi.com
Another critical target is the Monopolar spindle 1 (Mps1) kinase, a key regulator of the mitotic checkpoint. nih.govmdpi.com Overexpression of Mps1 is linked to the progression of various cancers. nih.gov A series of pyrido[3,4-d]pyrimidine derivatives have shown excellent potency and selectivity against Mps1. mdpi.com One notable compound, BOS172722, has entered clinical trials and demonstrates a synergistic effect when combined with paclitaxel (B517696) in treating triple-negative breast cancer. mdpi.commdpi.com
CXCR2 Antagonism: Beyond cancer, the pyrido[3,4-d]pyrimidine scaffold has been explored for its potential in treating inflammatory conditions. Upregulated signaling of the chemokine receptor CXCR2 is implicated in a host of inflammatory, autoimmune, and neurodegenerative diseases. nih.gov Researchers have identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist, suggesting its potential application in a broad range of inflammatory disorders. nih.gov
These mechanistic insights open the door to new therapeutic avenues. The ability to selectively inhibit kinases involved in cell proliferation suggests further investigation in various oncological indications. Similarly, the modulation of inflammatory pathways through CXCR2 antagonism points toward potential treatments for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Development of Pyrido[3,4-d]pyrimidin-5-ol as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively inhibiting a specific protein. The development of potent and selective pyrido[3,4-d]pyrimidine derivatives makes them ideal candidates for use as chemical probes to investigate complex biological processes.
A selective inhibitor of a particular kinase, for example, can be an invaluable tool for elucidating the role of that kinase in cellular signaling pathways. By observing the downstream effects of inhibiting the kinase with a pyrido[3,4-d]pyrimidine-based probe, researchers can map out its function and its relevance to disease states. This approach is exemplified by the GSK Published Kinase Inhibitor Set (PKIS), a collection of kinase inhibitors made publicly available to academic researchers to help explore the biology of understudied kinases. collaborativedrug.com
The specificity of certain pyrido[3,4-d]pyrimidine analogs for targets like Mps1 kinase makes them excellent tools for studying the intricacies of the cell cycle and mitotic checkpoints. nih.govmdpi.com Such probes can help validate new drug targets and provide a deeper understanding of the molecular drivers of diseases like cancer.
Challenges and Opportunities in Translating this compound Research
Translating promising laboratory findings into clinical applications is a complex process fraught with challenges. However, these challenges also present opportunities for innovation in drug development.
Challenges:
Solubility: A common issue with kinase inhibitors is low aqueous solubility, which can negatively impact their pharmacokinetic properties and bioavailability. frontiersin.org This can complicate both in vitro assays and in vivo studies.
Selectivity: While many pyrido[3,4-d]pyrimidine derivatives show selectivity, off-target effects remain a concern. Lack of selectivity can lead to toxicity and unforeseen side effects. nih.gov
Drug Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, including mutations in the target protein. nih.gov
Delivery: Ensuring the drug reaches its intended target in sufficient concentrations while minimizing exposure to healthy tissues is a significant hurdle.
Opportunities:
Prodrug Strategies: To overcome solubility and delivery issues, researchers are exploring prodrug approaches. frontiersin.org A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov The development of hypoxia-activated prodrugs like Tarloxotinib is a prime example of a strategy to improve tumor-specific drug delivery. mdpi.com Another approach involves attaching solubilizing groups to the parent molecule via linkages that are cleaved in the body. frontiersin.org
Combination Therapies: Combining pyrido[3,4-d]pyrimidine-based inhibitors with other anticancer agents can enhance efficacy and overcome resistance. The observed synergy between BOS172722 and paclitaxel highlights the potential of this approach. mdpi.com
Targeted Delivery Systems: Advanced drug delivery systems, such as liposomes, can be used to encapsulate pyrido[3,4-d]pyrimidine derivatives, improving their stability and controlling their release at the tumor site. nih.gov
Emerging Technologies and Methodologies in this compound Studies
Advances in technology are accelerating the pace of research and development for pyrido[3,4-d]pyrimidine-based compounds.
Synthesis: Modern synthetic methods are enabling the rapid and efficient creation of libraries of pyrido[3,4-d]pyrimidine analogs for screening. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The use of nano-catalysts in multi-component reactions also offers a green and efficient route to these heterocyclic compounds. rsc.org
Computational Modeling: In silico techniques like molecular docking and molecular dynamics simulations are playing a crucial role in the rational design of new inhibitors. nih.gov These methods allow researchers to predict how a molecule will bind to its target protein, helping to optimize its structure for improved potency and selectivity. mdpi.com This structure-based drug design approach accelerates the discovery of promising lead compounds. chemicalkinomics.com
High-Throughput Screening: Large-scale screening of compounds against panels of cancer cell lines, such as the NCI-60 panel, allows for the identification of derivatives with potent and selective activity against specific cancer types. nih.gov This provides valuable information on the compound's spectrum of activity and potential therapeutic applications. nih.gov
Collaborative Research Initiatives and Multi-disciplinary Approaches
The complexity of modern drug discovery necessitates collaboration between researchers from various disciplines and institutions. The development of pyrido[3,4-d]pyrimidine-based therapeutics is benefiting from such collaborative efforts.
Initiatives that make compound libraries, like the GSK PKIS, openly available to academic researchers foster a collaborative environment where data and findings are shared for the benefit of the entire scientific community. collaborativedrug.com These collaborations bring together experts in medicinal chemistry, molecular biology, pharmacology, and clinical research to accelerate the translation of basic science discoveries into new medicines. collaborativedrug.com Such partnerships between academia and industry are crucial for leveraging the unique strengths of each sector to tackle the challenges of drug development.
Strategic Roadmap for Further Pre-clinical Development of this compound Analogs
A clear strategic roadmap is essential for advancing promising pyrido[3,4-d]pyrimidine analogs through preclinical development and towards clinical trials. wuxiapptec.comfrontiersin.org This roadmap should encompass a series of interdependent studies designed to comprehensively evaluate the compound's potential as a therapeutic agent. wuxiapptec.comyoutube.com
Key Stages in Preclinical Development:
| Stage | Objectives | Key Activities |
| Lead Optimization | To improve the potency, selectivity, and drug-like properties of initial hit compounds. | - Synthesis of new analogs based on Structure-Activity Relationship (SAR) studies. acs.org - In vitro testing to assess activity against the target and potential off-targets. |
| Pharmacological & Efficacy Studies | To demonstrate the desired biological effect in relevant disease models. | - Testing in various cell-based assays. - Evaluation in animal models of the target disease (e.g., cancer xenografts). ucl.ac.uk |
| ADME/PK Studies | To understand how the compound is Absorbed, Distributed, Metabolized, and Excreted (ADME) and its Pharmacokinetic (PK) profile. | - In vitro metabolic stability assays (e.g., using microsomes or hepatocytes). wuxiapptec.com - In vivo PK studies in animal models to determine bioavailability and half-life. wuxiapptec.com |
| Safety & Toxicology | To identify potential toxicities and establish a safe dosing range. | - In vitro toxicity screening (e.g., cardiotoxicity, genotoxicity). ucl.ac.uk - Dose-range finding and tolerability studies in animals. wuxiapptec.com |
| Bioanalytical Method Development | To develop and validate methods for accurately measuring the drug concentration in biological samples. | - Development of sensitive and specific assays (e.g., LC-MS/MS). wuxiapptec.com |
This structured approach ensures that only the most promising and well-characterized candidates, with a clear understanding of their efficacy and safety profiles, are advanced into human clinical trials. wuxiapptec.com
Q & A
Basic: What are common synthetic routes for Pyrido[3,4-d]pyrimidin-5-ol derivatives?
This compound derivatives are typically synthesized via multi-step reactions involving cyclization, nucleophilic substitution, and functionalization. A widely used approach involves:
- Cyclization of 5-acetyl-4-aminopyrimidine precursors with reagents like formamidine to form the fused pyrido-pyrimidine core .
- Chlorination or alkylation at specific positions to introduce substituents (e.g., ethyl or methoxy groups) .
- Microwave-assisted reactions to improve reaction efficiency and reduce side products, as demonstrated in pyrido[3,4-d]pyrimidine synthesis for kinase inhibitors .
Key intermediates, such as 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, are critical for subsequent functionalization .
Advanced: How can regioisomer formation be minimized during this compound synthesis?
Regioisomer challenges arise due to the reactivity of multiple positions on the fused ring. Strategies include:
- Directed ortho-metalation to control substitution patterns .
- X-ray crystallography or 2D NMR (e.g., NOESY, HMBC) to confirm regiochemistry during intermediate stages .
- Optimizing reaction temperatures (e.g., low-temperature cyclization) to favor kinetic over thermodynamic products, as seen in pyrido[2,3-d]pyrimidine syntheses .
Basic: What analytical techniques are essential for characterizing this compound derivatives?
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
- NMR Spectroscopy :
- H and C NMR to assign proton and carbon environments.
- F NMR for fluorinated derivatives (common in kinase inhibitor studies) .
- HPLC with UV/Vis detection to assess purity, particularly for pharmaceutical intermediates .
Advanced: How can structural modifications enhance the biological activity of this compound derivatives?
- Substituent engineering :
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugation of this compound scaffolds with E3 ligase ligands enables targeted protein degradation, addressing resistance in kinase inhibitors .
Basic: What biological targets are associated with this compound derivatives?
- Kinases : EGFR, mTOR, and Mps1 are key targets due to the compound’s ability to mimic ATP-binding motifs .
- Epigenetic regulators : KDM4/5 histone demethylases, where this compound derivatives act as competitive inhibitors .
- Anticancer agents : Derivatives like Palbociclib (CDK4/6 inhibitor) highlight clinical relevance .
Advanced: How do researchers address contradictions in biological activity data for structurally similar derivatives?
- Metabolic stability assays : Compare half-lives in microsomal models to rule out pharmacokinetic variability .
- Crystallographic studies : Resolve binding mode discrepancies (e.g., hinge-region interactions in kinase inhibitors) .
- Free-energy perturbation (FEP) calculations : Predict substituent effects on binding affinity to reconcile activity differences .
Basic: What are the challenges in scaling up this compound synthesis for preclinical studies?
- Low yields in multi-step reactions : Optimize solvent systems (e.g., switch from THF to DMF) and use flow chemistry for exothermic steps .
- Purification difficulties : Employ silica gel chromatography or preparative HPLC for polar intermediates .
Advanced: How can computational methods guide the design of this compound-based inhibitors?
- Molecular docking : Screen virtual libraries against target proteins (e.g., EGFR-TK) to prioritize synthetic candidates .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with IC values to refine SAR .
- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity risks .
Basic: What role do protecting groups play in this compound functionalization?
- Boc (tert-butoxycarbonyl) : Protects amines during alkylation or acylation steps, as seen in PROTAC syntheses .
- Trimethylsilyl (TMS) : Stabilizes hydroxyl groups in nucleophilic substitution reactions .
Advanced: What strategies mitigate off-target effects in this compound-based kinase inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
